molecular formula C10H9NO2 B178323 5-Methoxyquinolin-2(1H)-one CAS No. 160893-04-9

5-Methoxyquinolin-2(1H)-one

Cat. No. B178323
M. Wt: 175.18 g/mol
InChI Key: HJEKDEFGMGFUBE-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-2(1H)-one is a chemical compound with the CAS number 160893-04-9 . It has a molecular weight of 175.19 and its IUPAC name is 5-methoxy-2-quinolinol . The compound is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 5-Methoxyquinolin-2(1H)-one consists of a quinoline backbone with a methoxy group attached at the 5th position . The InChI code for the compound is 1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

5-Methoxyquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 175.19 .

Scientific Research Applications

Chemosensor Development

5-Methoxyquinolin-2(1H)-one derivatives, such as 5-chloro-8-methoxyquinoline, have been used in the development of chemosensors. For instance, a study by Prodi et al. (2001) demonstrated that a compound selectively responded to Cd²⁺ ions, showing potential for measuring cadmium concentrations in waste streams and food products (Prodi et al., 2001).

Tubulin-Polymerization Inhibition

Compounds derived from 5-Methoxyquinolin-2(1H)-one, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, have been explored as tubulin-polymerization inhibitors. Wang et al. (2014) discovered new compounds with high in vitro cytotoxic activity and significant inhibition against tubulin assembly (Wang et al., 2014). Cui et al. (2017) further studied a compound that inhibited tumor growth, disrupted tumor vasculature, and exhibited potent antiproliferative activity (Cui et al., 2017).

Inhibitors of Steroid 5α Reductases

Derivatives of 5-Methoxyquinolin-2(1H)-one have been examined as inhibitors of steroid 5α reductases. Baston et al. (2000) found that these compounds showed varying levels of activity and selectivity, dependent on the heterocycle and substituent features (Baston et al., 2000).

Synthesis Protocols

Gao et al. (2017) developed an environmentally friendly protocol for constructing N-methoxyquinolin-2(1H)-ones, showcasing the versatility and adaptability of these compounds in chemical synthesis (Gao et al., 2017).

Antitumor Agents

Several studies have explored 5-Methoxyquinolin-2(1H)-one derivatives as potent antitumor agents. For example, Chou et al. (2010) investigated 2-phenylquinolin-4-ones and found significant inhibitory activity against tumor cell lines (Chou et al., 2010).

Corrosion Inhibition

Compounds with a 5-Methoxyquinolin-2(1H)-one structure have been studied for their corrosion inhibiting properties. Khan et al. (2017) found that Schiff base compounds showed effective inhibition for mild steel corrosion in hydrochloric acid solution (Khan et al., 2017).

Photobasicity Studies

Roy et al. (2019) investigated the photobasicity of 5-Methoxyquinoline, proposing a mechanism based on hole transfer to adjacent water molecules (Roy et al., 2019).

Antimicrobial Properties

Several studies, such as those by Ghoneim and Morsy (2018), have synthesized novel compounds from 5-Methoxyquinolin-2(1H)-one derivatives and evaluated their antimicrobial activities (Ghoneim & Morsy, 2018).

Receptor Antagonists

Compounds derived from 5-Methoxyquinolin-2(1H)-one have been used in creating receptor antagonists. Zajdel et al. (2016) identified potent 5-HT6 receptor ligands with pro-cognitive and antidepressant-like properties (Zajdel et al., 2016).

Radiolabeling for Sigma-2 Receptors

Xu et al. (2005) radiolabeled benzamide analogues derived from 5-Methoxyquinolin-2(1H)-one, using them to study sigma-2 receptors (Xu et al., 2005).

Antimalarial Drug Research

Allahyari et al. (1984) synthesized hydroxy analogues of the antimalarial drug primaquine, which included modifications of 6-methoxyquinoline (Allahyari et al., 1984).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

Future Directions

Quinoline derivatives, such as 5-Methoxyquinolin-2(1H)-one, have various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses . Therefore, the future directions for this compound could involve further exploration of its potential medicinal uses and the development of greener and more sustainable chemical processes .

properties

IUPAC Name

5-methoxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEKDEFGMGFUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455741
Record name 5-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxyquinolin-2(1H)-one

CAS RN

160893-04-9
Record name 5-Methoxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GC Enoua, G Lahm, G Uray… - Journal of Heterocyclic …, 2014 - Wiley Online Library
4‐Chlorocarbostyrils 3, 12, 17, 24, 26 with methoxy substituents in 6, 7, or 6,7‐position react with potassium cyanide in ap‐toluenesulfinate mediated reaction either to the highly …
Number of citations: 8 onlinelibrary.wiley.com
NM Igoe - 2017 - discovery.ucl.ac.uk
Bromodomains (BRDs) are protein-protein interaction modules responsible for recognition of and binding to ε-N-acetylated histone lysines. Following on from the success in drugging …
Number of citations: 3 discovery.ucl.ac.uk
AK El-Damasy, SH Seo, NC Cho, SB Kang… - European Journal of …, 2015 - Elsevier
New 2-amido and ureido quinoline derivatives substituted with 2-N-methylamido-pyridin-4-yloxy group at the 5-position of quinoline (18 final compounds) have been designed and …
Number of citations: 39 www.sciencedirect.com
GC Enoua - unipub.uni-graz.at
Synthesen und Reaktionen von Heterocyclen mit Fluoreszenz-optischen Eigenschaften GC ENOUA Carbostyrile haben in letzter Zeit großes Interesse als stabile Fluorophore mit …
Number of citations: 2 unipub.uni-graz.at

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